

Quantitative Binding and Functional Data

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Compound Focus: Bilaid C

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This table consolidates the experimental data for **Bilaid C** and its derivatives, with bilorphin being the most characterized compound.

Compound Name	Core Structure & Modification	MOR Binding Affinity (K _i)	MOR Functional Activity (cAMP Inhibition)	G Protein Bias	Selectivity (MOR vs. DOR/KOR)
Bilaid C (3a) [1]	Natural product: YvVf-OH	210 nM	Weak agonist (Low micromolar)	Information not available	Information not available
Bilaid C-amide (3b) [1]	C-terminal amidation	93 nM	Information not available	Information not available	Information not available
Bilorphin (3c) [1]	N-terminal dimethylation	1.1 nM	Potent agonist (EC ₅₀ 1.1 nM)	Highly G protein-biased (weak β-arrestin recruitment)	~200-fold over DOR; ~700-fold over KOR

Detailed Experimental Protocols

The data in the table above were generated using standard pharmacological assays. Here are the detailed methodologies for the key experiments cited.

- **1. Receptor Binding Assay [1]**

- **Objective:** To determine the equilibrium dissociation constant (K_i), a measure of binding affinity.
- **Protocol:** Competitive binding experiments were performed against the standard MOR agonist [3 H]DAMGO. Membranes from HEK (Human Embryonic Kidney) cells expressing the human MOR were incubated with the radioligand and varying concentrations of the test compounds (e.g., **Bilaid C**, bilorphin). The K_i value was calculated from the concentration of test compound that displaced 50% of the specific radioligand binding.

- **2. Functional Assay (cAMP Inhibition) [1]**

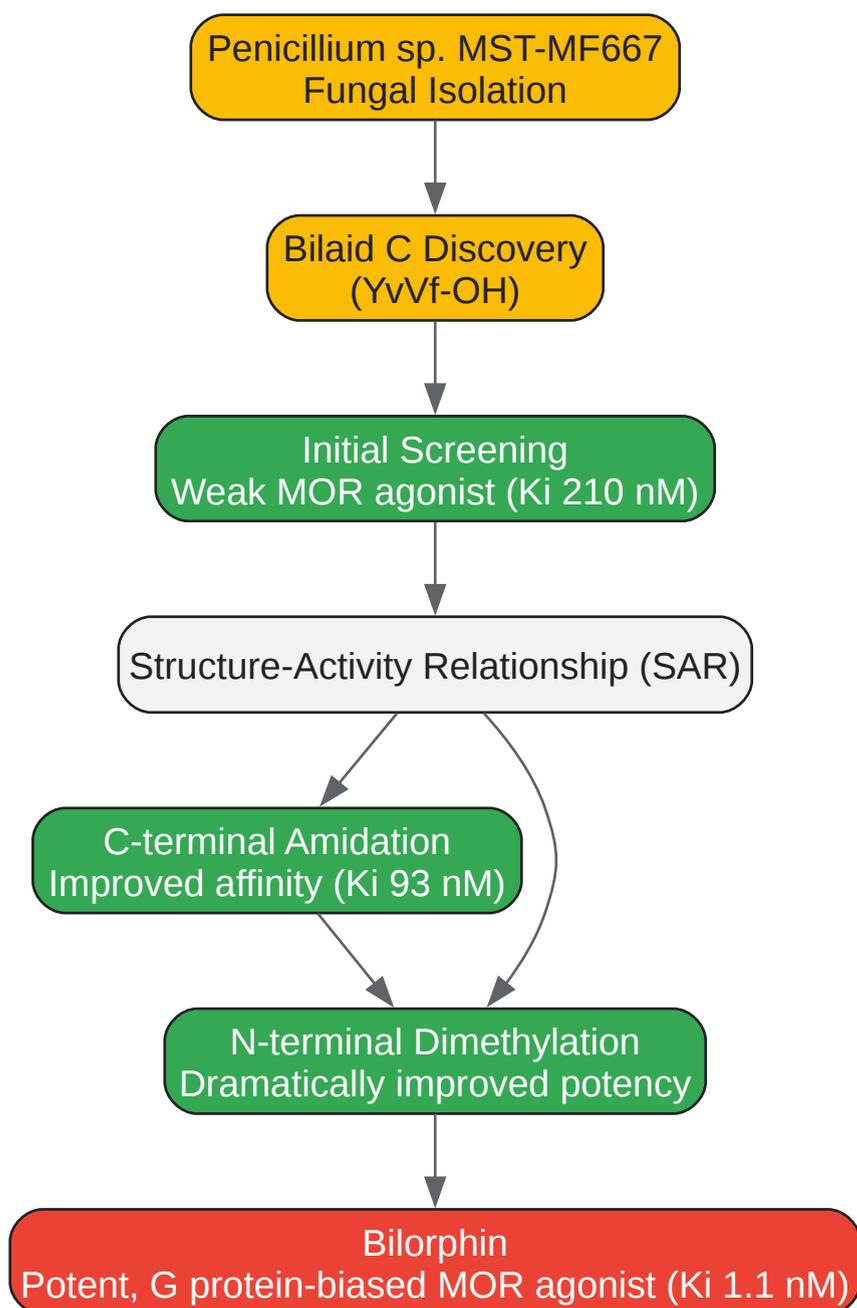
- **Objective:** To measure the potency (EC_{50}) and efficacy (% of maximal response) of the compounds as MOR agonists.
- **Protocol:** HEK cells expressing the human MOR were treated with forskolin (to stimulate cAMP production) and varying concentrations of the test compound. The accumulation of cAMP was measured. The EC_{50} represents the concentration of compound that produces 50% of its maximal inhibitory effect on cAMP levels.

- **3. Bias Factor Determination [1]**

- **Objective:** To quantify the signaling bias of bilorphin toward the G protein pathway over the β -arrestin pathway.
- **Protocol:** The agonist response was measured in two separate pathways:
 - **G protein signaling:** Assessed by measuring G protein-activated inwardly rectifying potassium (GIRK) currents in rat locus coeruleus neurons or in AtT20 cells expressing mouse MOR.
 - **β -arrestin signaling:** Assessed by measuring recruitment of β -arrestin to the MOR in engineered cell lines.
- The bias factor was calculated by comparing the relative potency and efficacy of bilorphin in these two pathways against a reference agonist.

Bilaid C to Bilorphin Discovery Pathway

The following diagram illustrates the logical workflow and key optimization steps from the discovery of the natural **Bilaid C** to the creation of the potent, biased agonist bilorphin.



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Key Findings and Implications

The data reveals a clear structure-activity relationship. The unique **LLLD chirality** of the natural **Bilaid C** is essential for its MOR activity [1]. Simple chemical modifications, particularly **N-terminal dimethylation**, drastically enhanced MOR binding affinity and potency, leading to bilorphin [1].

A critical finding is that bilorphin is a **highly G protein-biased agonist** [1]. Unlike natural opioid peptides, which strongly recruit β -arrestin, bilorphin minimally recruits β -arrestin and does not cause significant receptor internalization [1]. This is a significant pharmacological advancement because G protein signaling is primarily linked to the therapeutic analgesic effect of MOR agonists, while β -arrestin recruitment is associated with adverse effects like respiratory depression and constipation [1]. Therefore, bilorphin represents a promising lead for developing next-generation analgesics with an improved safety profile [1].

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References

1. A tetrapeptide class of biased analgesics from an ... [pmc.ncbi.nlm.nih.gov]

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